Levoxadrol
CAS No.: 4792-18-1
Cat. No.: VC0533010
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4792-18-1 |
---|---|
Molecular Formula | C20H23NO2 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | (2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine |
Standard InChI | InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 |
Standard InChI Key | HGKAMARNFGKMLC-MOPGFXCFSA-N |
Isomeric SMILES | C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES | C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Levoxadrol, chemically designated as (2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine hydrochloride, has a molecular formula of and a molecular weight of 345.9 g/mol . Its stereochemistry is defined by the (2R,4R) configuration, which distinguishes it from dexoxadrol, the (4S,6S) enantiomer . The compound’s hydrochloride form enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO), though it remains stable under recommended storage conditions (−20°C for long-term preservation).
Table 1: Key Chemical Properties of Levoxadrol Hydrochloride
Pharmacological Profile and Receptor Interactions
Levoxadrol’s pharmacological significance stems from its stereospecific binding to PCP receptors, a class of ligand-gated ion channels associated with NMDA receptor antagonism. While dexoxadrol demonstrates high affinity for PCP receptors (), levoxadrol’s binding potency is markedly lower, with an exceeding 1 µM in rat and pigeon brain membranes . This enantiomeric disparity underscores the critical role of stereochemistry in receptor engagement.
Differential Effects on PCP and Sigma Receptors
In comparative studies, levoxadrol and dexoxadrol exhibit divergent affinities for sigma receptors. Both enantiomers bind to sigma receptors with nearly equal potency (), suggesting that their stereochemical differences primarily influence PCP receptor interactions rather than sigma receptor activity . This dichotomy has been leveraged to dissect the contributions of PCP and sigma receptors to behavioral and physiological outcomes.
Research Findings: Behavioral and Physiological Effects
Neuroendocrine Activation
Levoxadrol’s influence on the hypothalamic-pituitary-adrenal (HPA) axis further differentiates it from dexoxadrol. In rats, dexoxadrol (10 mg/kg) increases plasma adrenocorticotropin (ACTH) and corticosterone levels by 300% and 200%, respectively, whereas levoxadrol (20 mg/kg) elicits no significant response . This stereospecificity parallels the compounds’ PCP receptor binding profiles, implicating NMDA receptor modulation in HPA axis stimulation .
Stereochemical Considerations in Receptor Binding
The (2R,4R) configuration of levoxadrol disrupts its complementarity with the PCP receptor’s binding pocket, which preferentially accommodates the (4S,6S) conformation of dexoxadrol . X-ray crystallography confirms that dexoxadrol’s stereochemistry enables optimal hydrophobic interactions with receptor residues, while levoxadrol’s orientation introduces steric clashes that reduce binding stability . This structural insight explains the 80-fold difference in inhibitory potency between the enantiomers in displacing -PCP from brain membranes .
Comparative Studies with Other NMDA Antagonists
Levoxadrol vs. MK-801 and Phencyclidine
MK-801, a non-competitive NMDA antagonist, shares dexoxadrol’s hyperthermic effects but operates through distinct kinetic mechanisms. Unlike dexoxadrol, which exhibits rapid receptor dissociation, MK-801’s prolonged channel block results in sustained hyperthermia ( at 1.2 mg/kg) . Phencyclidine, despite its structural similarities, induces hypothermia ( at 20 mg/kg), highlighting the functional diversity of PCP receptor ligands .
Table 2: Comparative Effects of NMDA Receptor Ligands on Body Temperature
Compound | Dose (mg/kg) | Effect on Temperature () | Receptor Affinity (PCP ) |
---|---|---|---|
Levoxadrol | 40 | ||
Dexoxadrol | 20 | ||
MK-801 | 1.2 | ||
Phencyclidine | 20 |
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